Dapagliflozin C-2 Epimer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

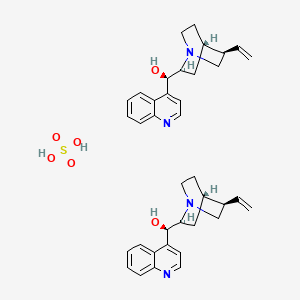

Dapagliflozin C-2 epimer is a synthetic compound derived from the naturally occurring sugar, D-glucose. It is a member of the sodium-glucose cotransporter 2 (SGLT2) inhibitor class of medications and is used to treat type 2 diabetes. This compound is a potent inhibitor of SGLT2 and has been shown to reduce blood glucose levels in patients with type 2 diabetes. The compound has also been studied for its potential to treat other diseases, such as heart failure and chronic kidney disease.

Wissenschaftliche Forschungsanwendungen

Behandlung von Typ-2-Diabetes

Dapagliflozin ist ein selektiver Hemmer des Natrium-Glucose-Cotransporters 2 (SGLT2i), der zur Behandlung von Typ-2-Diabetes mellitus (T2DM) indiziert ist. Es fördert eine bessere glykämische Kontrolle, die mit einer Reduktion des Körpergewichts und des Blutdrucks bei einer Vielzahl von Patienten verbunden ist .

Reduzierung des kardiovaskulären Risikos

Dapagliflozin hat einen positiven Einfluss auf die arterielle Steifigkeit, trägt zur Kontrolle des Lipidprofils bei und trägt zu einem verringerten Risiko von Herz-Kreislauf-Komplikationen bei .

Behandlung von Herzinsuffizienz

Dapagliflozin ist auch zur Behandlung von Herzinsuffizienz mit reduzierter Ejektionsfraktion indiziert .

Management chronischer Nierenerkrankungen

Dapagliflozin kann zur Behandlung von chronischen Nierenerkrankungen eingesetzt werden. Bei allen Indikationen kann die Dapagliflozin-Behandlung bei Erwachsenen mit einer geschätzten glomerulären Filtrationsrate von mindestens 25 ml/min/1,73 m² begonnen werden .

Proteomik- und Metabolomikforschung

Dapagliflozin wurde in der Proteomik- und Metabolomikforschung von Serum von Patienten mit Typ-2-Diabetes eingesetzt. Es senkte HbA1c, BMI und HOMA-IR bei T2D-Patienten signifikant .

Prävention von Vorhofflimmern

Dapagliflozin wurde in klinischen Studien mit einer verringerten Inzidenz von Vorhofflimmern (AF) in Verbindung gebracht .

Wirkmechanismus

Target of Action

Dapagliflozin C-2 Epimer primarily targets the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is predominantly located in the proximal tubule of the nephron in the kidneys . This transporter is responsible for mediating approximately 90% of glucose reabsorption in the kidneys .

Mode of Action

This compound, as an SGLT2 inhibitor, works by inhibiting glucose reabsorption in the proximal tubule of the nephron . By inhibiting SGLT2, it allows for glucose to be excreted in the urine . This excretion allows for better glycemic control in patients with type 2 diabetes mellitus .

Biochemical Pathways

The inhibition of SGLT2 by this compound affects the glucose metabolism pathway . It reduces renal glucose reabsorption, leading to urinary glucose excretion . This results in a decrease in blood glucose levels, which is beneficial for patients with type 2 diabetes mellitus .

Pharmacokinetics

This compound is rapidly absorbed when administered orally, generally achieving peak plasma concentrations within 2 hours . It has an oral bioavailability of 78% . This compound has extensive extravascular distribution with a mean volume of distribution of 118 L . It is metabolized predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite dapagliflozin 3-O-glucuronide . The half-life for orally administered dapagliflozin 10 mg was 12.9 hours .

Result of Action

The primary result of this compound’s action is the improvement of glycemic control in adults with type 2 diabetes mellitus . By inhibiting glucose reabsorption and promoting urinary glucose excretion, it helps to lower blood glucose levels . This can lead to weight loss and an overall improvement in the management of type 2 diabetes mellitus .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, its pharmacodynamic changes are dependent on plasma glucose and renal function . Decreases in urinary glucose excretion were observed due to the lower filtered load (plasma glucose × glomerular filtration rate) in healthy volunteers compared to subjects with type 2 diabetes mellitus . Additionally, patients with severe renal or hepatic impairment show higher systemic exposure to this compound .

Biochemische Analyse

Biochemical Properties

Dapagliflozin C-2 Epimer plays a significant role in biochemical reactions by inhibiting the SGLT2 protein, which is predominantly expressed in the proximal tubules of the kidneys. This inhibition reduces renal glucose reabsorption, leading to increased urinary glucose excretion. The compound interacts with several biomolecules, including sex hormone-binding globulin, transferrin receptor protein 1, disintegrin, metalloprotease-like decysin-1, and apolipoprotein A-IV . These interactions contribute to its multifaceted effects on glucose metabolism and other metabolic pathways.

Cellular Effects

This compound influences various cellular processes, including glucose metabolism, cell signaling pathways, and gene expression. It has been shown to decrease levels of complement C3, fibronectin, afamin, attractin, xanthine, and uric acid . These changes can affect cellular metabolism and signaling pathways, potentially leading to improved cardiovascular and renal outcomes in patients with type 2 diabetes. Additionally, the compound has been observed to modulate the expression of genes involved in glucose and lipid metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of the SGLT2 protein. This inhibition prevents the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine . The compound also influences other molecular pathways, including the reduction of systemic inflammation markers such as C-reactive protein and interleukin-1β . These effects are mediated through binding interactions with specific biomolecules and modulation of gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable and effective over extended periods, with significant reductions in systemic inflammation and improvements in cardiovascular outcomes observed after 12 months of treatment

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound can lead to increased urinary glucose excretion and improved glycemic control . At very high doses, there may be potential toxic or adverse effects, including renal and hepatic impairment . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway . The compound interacts with enzymes such as uridine diphosphate-glucuronosyltransferase-1A9, which is involved in its metabolism in the liver and kidneys . These interactions can influence metabolic flux and metabolite levels, contributing to its overall therapeutic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is a weak substrate for the permeability glycoprotein (P-gp) transporter, which influences its distribution and accumulation in different tissues . The compound’s transport and distribution are essential for its efficacy and safety in clinical applications.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the proximal tubules of the kidneys, where it exerts its inhibitory effects on the SGLT2 protein . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action.

Eigenschaften

IUPAC Name |

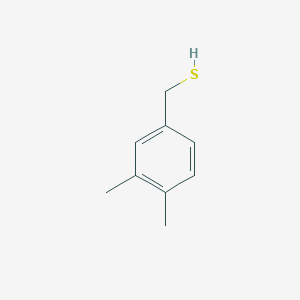

(2S,3S,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHXJTBJCFBINQ-MJCUULBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclobutyl-[1,4]diazepane](/img/structure/B1456889.png)

![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)

![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)